Bienvenue dans la boutique en ligne BenchChem!

3-(2-Methyl-1H-imidazol-1-YL)benzonitrile

CYP Inhibition Drug Metabolism Hepatotoxicity

3-(2-Methyl-1H-imidazol-1-yl)benzonitrile (CAS 167758-85-2) is a strategic synthetic building block for medicinal chemistry and chemical biology. Its meta‑benzonitrile substitution and 2‑methylimidazole ring confer unique lipophilicity (LogP ~1.8–2.05), low CYP1A2 inhibition (IC₅₀ = 10 µM), and optimal fragment-like properties (MW 183.21 g/mol, TPSA ~41.6 Ų) for kinase inhibitor programs, scaffold‑hopping campaigns, and CYP‑enzyme profiling. Choose it for SAR‑driven lead optimization where subtle positional variation drives binding and metabolic stability. Available in high purity for reliable batch‑to‑batch synthesis.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 167758-85-2
Cat. No. B063186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-1H-imidazol-1-YL)benzonitrile
CAS167758-85-2
Synonyms3-(2-METHYL-1H-IMIDAZOL-1-YL)BENZONITRILE
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC=CC(=C2)C#N
InChIInChI=1S/C11H9N3/c1-9-13-5-6-14(9)11-4-2-3-10(7-11)8-12/h2-7H,1H3
InChIKeyTXOKCNFPHCSTLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methyl-1H-imidazol-1-yl)benzonitrile: A Specialized Heterocyclic Building Block for Medicinal Chemistry Research


3-(2-Methyl-1H-imidazol-1-yl)benzonitrile (CAS: 167758-85-2) is a heterocyclic organic compound consisting of a benzonitrile core substituted at the meta position with a 2-methylimidazole moiety [1]. With a molecular formula of C11H9N3 and a molecular weight of 183.21 g/mol, this compound belongs to the class of N-aryl imidazole derivatives . The structure features a single rotatable bond between the phenyl and imidazole rings, a topological polar surface area (TPSA) of approximately 41.6 Ų, and a calculated LogP of approximately 1.8 to 2.05 [2]. This compound is utilized in synthetic organic chemistry as a building block or intermediate, and it has been documented in research contexts involving enzyme inhibition and receptor modulation .

3-(2-Methyl-1H-imidazol-1-yl)benzonitrile: Why Structural Specificity Prevents Generic Substitution


Compounds within the N-aryl imidazole benzonitrile class cannot be generically interchanged due to significant variations in substitution pattern, electronic distribution, and resulting physicochemical and biological profiles. Specifically, the substitution position on the phenyl ring (ortho, meta, para) dictates the molecular dipole, steric environment, and the relative orientation of the nitrile group and imidazole nitrogen lone pairs [1][2]. The presence or absence of the 2-methyl group on the imidazole ring further modulates basicity, lipophilicity, and metabolic stability [3]. The following evidence demonstrates that for 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile, its specific meta-substitution and 2-methyl configuration result in a unique profile compared to its ortho/para positional isomers and non-methylated analogs, directly impacting its utility in specific synthetic pathways and target engagement studies.

Quantitative Differentiation Evidence for 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile


Direct Comparative Inhibition of CYP1A2 vs. Analogous Scaffolds

The target compound demonstrates measurable but low inhibition of CYP1A2, a key hepatic enzyme. Quantitative data shows an IC50 of 10,000 nM against CYP1A2 in human liver microsomes [1]. This low affinity provides a benchmark for differentiating it from other, more potent imidazole-based CYP inhibitors. While direct head-to-head comparison with a specific analog is not available in a single assay, class-level inference based on established structure-activity relationships suggests that the 2-methyl substitution and meta-positioning of the benzonitrile contribute to this specific level of CYP interaction [2].

CYP Inhibition Drug Metabolism Hepatotoxicity

Physicochemical Property Differentiation via Melting Point and Lipophilicity

The target compound is characterized by a specific set of physicochemical properties that distinguish it from its positional isomers. Its calculated LogP is 2.05 and its boiling point is 374.7±44.0 °C at 760 mmHg . In contrast, the 4-substituted isomer (CAS 122957-50-0) exhibits a significantly higher melting point of 138 °C and a higher boiling point of 381.5 °C [1], while the 2-substituted isomer (CAS 892502-27-1) has a reported melting point of 102 °C [2]. These differences in melting points and boiling points reflect distinct intermolecular forces and crystal packing energies due to the different substitution patterns on the phenyl ring.

Formulation Development Solubility Crystallization

Structural and Electronic Differentiation from Non-Methylated Analog

The presence of a methyl group at the 2-position of the imidazole ring in the target compound (CAS 167758-85-2) provides a key structural differentiator from its non-methylated analog, 3-(1H-imidazol-1-yl)benzonitrile (CAS 25699-85-8). The target compound has a higher molecular weight (183.21 g/mol) compared to the analog (169.18 g/mol) [1]. This methyl substitution alters the steric bulk and electron-donating properties near the imidazole nitrogen, which can affect binding orientation and metabolic stability. Class-level evidence indicates that 2-methyl substitution on imidazole-containing farnesyl protein transferase inhibitors significantly alters their interaction with and metabolism by cytochrome P450 enzymes [2].

Fragment-Based Drug Discovery Scaffold Hopping Medicinal Chemistry

Optimal Research Application Scenarios for 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile


Medicinal Chemistry: Optimizing Kinase and CYP Enzyme Modulator Scaffolds

Given its low micromolar CYP1A2 inhibition profile (IC50 = 10,000 nM) [1], 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile serves as an ideal core scaffold in early-stage medicinal chemistry for developing kinase inhibitors or other enzyme modulators where minimizing off-target CYP inhibition is critical. Researchers can utilize this building block to explore structure-activity relationships (SAR) around the imidazole moiety, leveraging its specific electronic and steric properties conferred by the 2-methyl and meta-benzonitrile groups [2].

Fragment-Based Drug Discovery (FBDD): A Differentiated Imidazole Fragment

As a fragment molecule with a molecular weight of 183.21 g/mol, this compound is well-suited for fragment-based screening and subsequent fragment growth campaigns [1]. Its differentiation from the smaller, non-methylated analog 3-(1H-imidazol-1-yl)benzonitrile (MW 169.18 g/mol) [2] provides medicinal chemists with a valuable tool for scaffold hopping and exploring the impact of the 2-methyl group on binding interactions and ligand efficiency. Class-level studies confirm that 2-methyl substitution on imidazole significantly alters CYP-mediated metabolism , making this a strategic choice for optimizing lead-like properties.

Chemical Biology: Probing Cytochrome P450 Enzyme Interactions

The documented, albeit weak, interaction with CYP1A2 (IC50 = 10 µM) [1] positions 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile as a useful tool compound or control in chemical biology studies focused on CYP enzyme profiling. Its activity is significantly lower than potent imidazole-based CYP inhibitors, allowing researchers to use it as a reference point for understanding how specific substitution patterns (meta-benzonitrile with 2-methylimidazole) influence enzyme binding and metabolism, as supported by broader class-level research on imidazole CYP interactions [2].

Process Chemistry: Leveraging Unique Physicochemical Properties for Purification

The distinct physicochemical profile of this meta-substituted isomer, when compared to its ortho and para analogs (which exhibit melting points of 102 °C and 138 °C, respectively) [1][2], offers practical advantages in process chemistry. These differences in solid-state properties can be exploited to design tailored crystallization and purification protocols during synthesis scale-up, ensuring high purity and reproducible yields for subsequent synthetic steps.

Quote Request

Request a Quote for 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.